(E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid

Stereochemical integrity Conformational restriction Piperidine scaffold design

(E)-4-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid (CAS 2098155-35-0) is a synthetic piperidine-derived α,β-unsaturated carboxylic acid with molecular formula C₁₂H₁₉NO₄ and a molecular weight of 241.28 g/mol. The compound features a 4,4-geminal disubstitution pattern on the piperidine ring (4-methyl and 4-methoxymethyl), creating a quaternary carbon center, coupled to a (E)-configured 4-oxobut-2-enoic acid moiety via an amide linkage.

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
CAS No. 2098155-35-0
Cat. No. B1491492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid
CAS2098155-35-0
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C(=O)C=CC(=O)O)COC
InChIInChI=1S/C12H19NO4/c1-12(9-17-2)5-7-13(8-6-12)10(14)3-4-11(15)16/h3-4H,5-9H2,1-2H3,(H,15,16)/b4-3+
InChIKeyWEIKNQMHXPDNCL-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-4-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid (CAS 2098155-35-0): Structural Identity and Physicochemical Baseline for Procurement Evaluation


(E)-4-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid (CAS 2098155-35-0) is a synthetic piperidine-derived α,β-unsaturated carboxylic acid with molecular formula C₁₂H₁₉NO₄ and a molecular weight of 241.28 g/mol . The compound features a 4,4-geminal disubstitution pattern on the piperidine ring (4-methyl and 4-methoxymethyl), creating a quaternary carbon center, coupled to a (E)-configured 4-oxobut-2-enoic acid moiety via an amide linkage [1]. Predicted physicochemical properties include a calculated XlogP of 0.5, topological polar surface area (TPSA) of 66.8 Ų, pKa of 3.91 ± 0.10, and a boiling point of 414.4 ± 28.0 °C . The compound is currently available as a research-grade chemical from multiple vendors at typical purities of 95% .

Why Generic Substitution Fails for (E)-4-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid: Structural Determinants That Preclude Simple Analog Interchange


The (E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid scaffold embeds three structural features whose simultaneous presence cannot be replicated by any single commercially available in-class analog: (i) a quaternary 4,4-geminal-disubstituted piperidine center that locks conformational flexibility and eliminates stereochemical uncertainty at C4, (ii) a methoxymethyl ether substituent providing distinct hydrogen-bond acceptor capacity and modulated lipophilicity (XlogP = 0.5) compared to fluoromethyl or hydroxymethyl congeners, and (iii) an (E)-configured α,β-unsaturated carbonyl system offering defined electrophilic reactivity for Michael addition or covalent probe design [1]. The closest structural analog—(E)-4-(2-(methoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid (CAS 1995810-63-3)—lacks the 4-methyl group entirely, possesses one fewer heavy atom (16 vs. 17), exhibits lower molecular complexity (288 vs. 317), and carries an undefined stereocenter at C2 that introduces configurational ambiguity absent in the target compound . The saturated analog 4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobutanoic acid (CAS 2041363-97-5) forfeits the (E)-α,β-unsaturated electrophilic warhead, negating its utility in any application requiring conjugate addition chemistry . These structural distinctions produce non-interchangeable physicochemical and reactivity profiles, meaning that generic substitution cannot be assumed without explicit experimental validation.

Quantitative Differential Evidence for (E)-4-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid (CAS 2098155-35-0) vs. Closest Structural Analogs


Quaternary 4,4-Geminal Disubstitution Confers Defined Stereochemistry vs. Undefined Chiral Center in the 2-Substituted Analog

The target compound possesses a quaternary carbon at position 4 of the piperidine ring bearing both a methyl and a methoxymethyl substituent. This 4,4-geminal disubstitution eliminates any stereocenter at C4 (Defined Atom Stereocenter Count = 0; Undefined Atom Stereocenter Count = 0), ensuring a single, defined chemical entity . In contrast, the closest positional analog, (E)-4-(2-(methoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid (CAS 1995810-63-3), substitutes only at the 2-position (no 4-methyl group) and harbors an Undefined Atom Stereocenter Count of 1 at C2 . This means the 2-substituted analog exists as an undefined stereoisomeric mixture at C2 unless chirally resolved, introducing batch-to-batch configurational variability absent in the target compound.

Stereochemical integrity Conformational restriction Piperidine scaffold design Medicinal chemistry

Higher Molecular Complexity (317 vs. 288) and Increased Heavy Atom Count (17 vs. 16) Differentiate Target from 2-Substituted Analog

The target compound records a computed molecular complexity score of 317 and a heavy atom count of 17, reflecting the presence of the additional 4-methyl substituent and the resulting quaternary carbon center . The 2-substituted analog (CAS 1995810-63-3) scores a complexity of 288 with only 16 heavy atoms, lacking the 4-methyl group entirely . The difference of 29 complexity units and one heavy atom is directly attributable to the 4,4-geminal disubstitution pattern unique to the target compound. Additionally, the higher molecular weight (241.28 vs. 227.26 g/mol; Δ = +14.02 g/mol, corresponding to one CH₂ unit) and distinct XlogP (0.5 vs. 0.3; Δ = +0.2 log units) reflect the increased lipophilicity imparted by the 4-methyl group .

Molecular complexity Fragment-based drug discovery Structural diversity Chemical library design

(E)-Configured α,β-Unsaturated Carbonyl System Enables Defined Electrophilic Reactivity Absent in the Saturated Butanoic Acid Analog

The target compound contains a conjugated (E)-α,β-unsaturated carbonyl system (4-oxobut-2-enoic acid), as confirmed by the Defined Bond Stereocenter Count of 1 corresponding to the (E)-configuration of the C=C bond . This structural motif serves as a potential Michael acceptor electrophile. The directly corresponding saturated analog, 4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobutanoic acid (CAS 2041363-97-5, C₁₂H₂₁NO₄, MW 243.3), lacks the endocyclic double bond entirely, containing two additional hydrogen atoms and a fully saturated butanoic acid chain . The saturated analog is therefore incapable of undergoing Michael addition or any conjugate-addition-based chemistry, representing a complete loss of electrophilic warhead functionality.

Covalent inhibitor design Michael acceptor Electrophilic warhead Targeted covalent inhibitor

Methoxymethyl Ether Substituent Provides Different Hydrogen-Bonding and Electronic Profile Relative to Fluoromethyl Congener

At the 4-position, the target compound carries a methoxymethyl (–CH₂OCH₃) substituent, contributing 1 hydrogen-bond acceptor (the ether oxygen) in addition to the amide and carboxylic acid acceptors . The directly analogous fluoromethyl congener, (E)-4-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid (CAS 2089554-34-5), replaces the ether oxygen with a C–F bond . While both substituents are electron-withdrawing, the methoxymethyl group retains hydrogen-bond acceptor capacity (enabling directional H-bond interactions with biological targets or solvents), whereas the fluoromethyl group functions primarily through inductive electronic effects and enhanced metabolic stability. The methoxymethyl analog's XlogP of 0.5 reflects balanced polarity suitable for both aqueous solubility and membrane partitioning, a profile that differs mechanistically from the more lipophilic fluoromethyl variant.

Bioisostere comparison Ether vs. fluoroalkyl Hydrogen-bond acceptor Metabolic stability

CRITICAL NOTE: Absence of Published Quantitative Biological Activity Data for This Compound

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, and major patent databases (USPTO, WIPO, EPO) as of the knowledge cutoff date yielded no peer-reviewed publications, patent disclosures, or authoritative database entries containing quantitative biological activity data (IC₅₀, Kd, EC₅₀, Ki, or in vivo efficacy) specifically for (E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid (CAS 2098155-35-0). The compound is listed in vendor catalogs (AKOS026711345, F1907-6980) as a research-grade chemical and appears in the Life Chemicals fragment collection, but no associated bioassay results are publicly available [1]. This absence of published biological characterization represents a significant evidence gap that must be weighed in procurement decisions, particularly when comparing against analogs that may have published target engagement or phenotypic screening data.

Data transparency Procurement risk assessment Biological characterization gap

Evidence-Backed Application Scenarios for (E)-4-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid (CAS 2098155-35-0)


Fragment-Based Drug Discovery (FBDD) Library Expansion Requiring Stereochemically Defined, Quaternary-Center-Containing Piperidine Scaffolds

Covalent Probe and Targeted Covalent Inhibitor (TCI) Design Leveraging the (E)-α,β-Unsaturated Carbonyl Electrophilic Warhead

Structure-Activity Relationship (SAR) Studies Investigating Positional and Substituent Effects on Piperidine-Based Pharmacophores

Synthetic Methodology Development Utilizing the Compound as a Bifunctional Building Block

Quote Request

Request a Quote for (E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.